molecular formula C14H14O2 B188758 Hydrobenzoin CAS No. 655-48-1

Hydrobenzoin

Cat. No.: B188758
CAS No.: 655-48-1
M. Wt: 214.26 g/mol
InChI Key: IHPDTPWNFBQHEB-UHFFFAOYSA-N
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Description

Hydrobenzoin, also known as 1,2-diphenyl-1,2-ethanediol, is an organic compound with the molecular formula C14H14O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to adjacent carbon atoms. This compound is a white crystalline solid that is sparingly soluble in water but soluble in organic solvents such as alcohols and ketones .

Mechanism of Action

Target of Action

Hydrobenzoin primarily targets organic molecules, specifically aldehydes . It is synthesized from benzaldehyde in a reaction known as the benzoin condensation . The primary role of this compound in this context is to act as a reducing agent .

Mode of Action

The mode of action of this compound involves a series of chemical reactions. The key step in the synthesis of this compound is the deprotonation of the cyanohydrin intermediate, which effects a polarity change of the aldehyde - the formerly electrophilic carbonyl carbon becomes nucleophilic . This concept is known as “Umpolung” or polarity inversion .

Biochemical Pathways

The biochemical pathway of this compound involves a multistep synthesis starting with benzaldehyde . The sequence includes the conversion of benzaldehyde to benzoin using a catalyst, followed by the oxidation of benzoin to benzil, and finally the reduction of benzil to this compound . This process is known as the benzoin condensation .

Result of Action

The result of this compound’s action is the formation of a reduced product from an aldehyde. Specifically, this compound can be formed from the reduction of benzil . Three stereoisomers of this compound can be formed in this reaction, RR, SS, and RS which is the meso isomer .

Action Environment

The action environment can significantly influence the action, efficacy, and stability of this compound. For instance, the use of a microenvironment regulation strategy by modifying carbon paper with hexadecyltrimethylammonium cations has been reported to enhance the electrochemical carbon–carbon coupling of benzaldehyde .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydrobenzoin can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of benzoin or benzil under controlled conditions. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the product .

Chemical Reactions Analysis

Hydrobenzoin undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Nitric acid, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Acyl chlorides, alkyl halides.

Major Products:

    Oxidation: Benzil.

    Reduction: 1,2-diphenylethane.

    Substitution: Diesters, ethers.

Comparison with Similar Compounds

    Benzoin: 1,2-diphenylethane-1-one.

    1,2-Diphenylethane-1,2-diol: A diol with similar structure but different reactivity.

Hydrobenzoin’s unique properties and versatility make it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1,2-diphenylethane-1,2-diol
Source PubChem
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InChI

InChI=1S/C14H14O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IHPDTPWNFBQHEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H14O2
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DSSTOX Substance ID

DTXSID90870557
Record name (+/-)-Dihydrobenzoin
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Molecular Weight

214.26 g/mol
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Hydrobenzoin
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CAS No.

492-70-6, 579-43-1
Record name Hydrobenzoin
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Record name meso-Hydrobenzoin
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Record name (+/-)-Dihydrobenzoin
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Record name 1,2-diphenylethane-1,2-diol
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Synthesis routes and methods I

Procedure details

Resin-OsO4 (0.01 Eq. Wt.), N-methylmorpholine-N-oxide (1.5 Eq. Wt.) and trans-stilbene (1.0 Eq. Wt) in the mixed solvent of water/acetone/acetonitrile (in the volume ratio of 1:1:1) were stored at room temperature for 6 hours. After completion of the reaction, the catalyst was filtered off and washed with ethyl acetate. The combined filtrates were concentrated under reduced pressure. The pure product, 1,2-diphenyl-1,2-ethandiol was obtained by removing the solvent at reduced pressure followed by column chromatography. (yield 93%).
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Synthesis routes and methods II

Procedure details

To a slurry of 97.0 g of benzil in 1 liter of 95% EtOH was added 20 g of sodium borohydride. After stirring 10 minutes, the mixture was diluted with 1 liter of water and the mixture was treated with activated carbon. The mixture was then filtered trough supercel and the filtrate heated and diluted with an additional 2 liters of water until it became slightly cloudy. The mixture was then cooled to 0 to 5° C. and the resulting crytals were collected and washed with cold water. The crystals were then dried in vacuo.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Hydrobenzoin has the molecular formula C14H14O2 and a molecular weight of 214.26 g/mol.

A: Yes, this compound can be characterized using various spectroscopic techniques. For example, its infrared spectrum shows characteristic absorption bands at 3460 cm-1 and 3590 cm-1, corresponding to the hydroxyl (OH) groups. [] Additionally, nuclear magnetic resonance (NMR) spectroscopy can provide detailed information about the structure and stereochemistry of this compound isomers. [, ]

A: Yes, this compound exists as three stereoisomers due to the presence of two chiral centers: (R,R)-hydrobenzoin, (S,S)-hydrobenzoin, and meso-hydrobenzoin. [, , , , ]

A: The chirality of this compound makes it a valuable starting material and chiral auxiliary in asymmetric synthesis. For instance, it's used in the synthesis of various pharmaceuticals, biologically active compounds, chiral ligands, and auxiliaries. []

A: this compound can be synthesized through various methods, including the biocatalytic asymmetric reduction of benzil using microorganisms like Talaromyces flavus. [] This method offers a straightforward approach to obtain enantiopure this compound with high enantiomeric excess (ee) by adjusting the pH of the reaction. Electrochemical reduction of hydroxybenzaldehydes in aqueous alkaline solutions also yields predominantly meso-hydrobenzoin. []

A: Yes, the diastereomeric 2,4,5-triphenyl-1,3-dioxolans, derived from the acetalization of meso-hydrobenzoin with benzaldehyde, exhibit different reactivity towards N-bromosuccinimide and t-butyl perbenzoate, leading to stereospecific products. []

A: this compound derivatives have been successfully employed as chiral auxiliaries in stereoselective reactions, such as the 1,3-dipolar cycloaddition of azomethine ylides to acrylic ester derivatives, leading to the formation of highly substituted pyrrolidines with high enantioselectivity. []

A: this compound and its derivatives are crucial in developing chiral ligands and catalysts for asymmetric synthesis. For example, (S,S)-hydrobenzoin is a key component in the chiral titanium catalyst used for the enantioselective oxidation of sulfides to sulfoxides. [] Additionally, this compound derivatives are utilized in the design of chiral SupraBox ligands, which have shown promise in copper-catalyzed asymmetric benzoylation reactions. []

A: While not directly a catalyst, this compound serves as a starting point for synthesizing chiral catalysts. For instance, a bidirectional ortho-metalation of this compound allows access to ortho-functionalized derivatives, broadening its applicability as a ligand and auxiliary in asymmetric synthesis. []

A: High-performance liquid chromatography (HPLC) with chiral stationary phases, like those derived from bovine serum albumin (BSA) and β-cyclodextrin, enables the efficient enantioseparation of this compound isomers. [] Additionally, capillary electrophoresis (CZE), employing dual cyclodextrin systems as chiral selectors, is a valuable technique for separating and studying the migration behavior of this compound enantiomers. [, ]

A: Yes, quantitative infrared spectrophotometry is a suitable method for rapidly determining the amounts of benzil, benzoin, and this compound in mixtures. [] This technique utilizes the characteristic infrared absorption bands of each compound for accurate quantification.

A: Density functional theory (DFT) calculations have been instrumental in investigating the selectivity of Lewis acid-assisted electrophilic fluorine-catalyzed pinacol rearrangements of this compound substrates. [] These calculations provide valuable insights into the reaction mechanism and guide the design of new synthetic strategies.

A: Yes, molecular modeling studies have been conducted to understand the enantioselective separation of valinol in zeolite HY modified with (+)-(1R;2R)-hydrobenzoin. [] Grand canonical Monte Carlo and molecular dynamics simulations, alongside supercage-based docking simulations, provide insights into the binding interactions and chiral recognition mechanisms within the zeolite framework.

A: Yes, research has focused on understanding the preparation, crystal structure, and stability of this compound borate complexes. [] This research explores the interactions between this compound and borate ions and the factors influencing the stability of the resulting complexes.

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